![molecular formula C63H88O10 B12630424 Bis(4-{[4-(tetradecyloxy)benzoyl]oxy}phenyl) nonanedioate CAS No. 918626-44-5](/img/structure/B12630424.png)
Bis(4-{[4-(tetradecyloxy)benzoyl]oxy}phenyl) nonanedioate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Bis(4-{[4-(tetradecyloxy)benzoyl]oxy}phenyl) nonanedioate is a complex organic compound with the molecular formula C60H82O10. It is known for its unique structural properties and potential applications in various scientific fields. This compound is characterized by the presence of long alkyl chains and ester linkages, which contribute to its distinctive chemical behavior.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Bis(4-{[4-(tetradecyloxy)benzoyl]oxy}phenyl) nonanedioate typically involves esterification reactions. One common method is the reaction between 4-(tetradecyloxy)benzoic acid and nonanedioic acid in the presence of a suitable catalyst. The reaction conditions often include elevated temperatures and the use of dehydrating agents to drive the esterification process to completion .
Industrial Production Methods
Industrial production of this compound may involve similar esterification reactions but on a larger scale. The process is optimized for efficiency and yield, often utilizing continuous flow reactors and advanced purification techniques to ensure high purity of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
Bis(4-{[4-(tetradecyloxy)benzoyl]oxy}phenyl) nonanedioate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester groups into alcohols.
Substitution: The aromatic rings in the compound can participate in electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents such as nitric acid (HNO3) for nitration or bromine (Br2) for bromination are employed.
Major Products Formed
Oxidation: Formation of carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of nitro or halogenated derivatives.
Wissenschaftliche Forschungsanwendungen
Bis(4-{[4-(tetradecyloxy)benzoyl]oxy}phenyl) nonanedioate has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of liquid crystal polymers and other advanced materials.
Biology: Investigated for its potential role in biological systems, particularly in the study of membrane dynamics and interactions.
Medicine: Explored for its potential use in drug delivery systems due to its amphiphilic nature.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Wirkmechanismus
The mechanism of action of Bis(4-{[4-(tetradecyloxy)benzoyl]oxy}phenyl) nonanedioate involves its interaction with molecular targets through its ester and aromatic groups. These interactions can influence various pathways, such as:
Membrane Interaction: The compound’s long alkyl chains allow it to integrate into lipid bilayers, affecting membrane fluidity and permeability.
Receptor Binding: The aromatic rings can interact with specific receptors or enzymes, modulating their activity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Bis(4-{[4-(decyloxy)benzoyl]oxy}phenyl) hexanedioate
- Bis(4-{[4-(dodecyloxy)benzoyl]oxy}phenyl) octanedioate
Uniqueness
Bis(4-{[4-(tetradecyloxy)benzoyl]oxy}phenyl) nonanedioate stands out due to its longer alkyl chains, which enhance its hydrophobic interactions and make it particularly suitable for applications requiring amphiphilic properties .
This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Eigenschaften
CAS-Nummer |
918626-44-5 |
|---|---|
Molekularformel |
C63H88O10 |
Molekulargewicht |
1005.4 g/mol |
IUPAC-Name |
bis[4-(4-tetradecoxybenzoyl)oxyphenyl] nonanedioate |
InChI |
InChI=1S/C63H88O10/c1-3-5-7-9-11-13-15-17-19-21-26-30-50-68-54-38-34-52(35-39-54)62(66)72-58-46-42-56(43-47-58)70-60(64)32-28-24-23-25-29-33-61(65)71-57-44-48-59(49-45-57)73-63(67)53-36-40-55(41-37-53)69-51-31-27-22-20-18-16-14-12-10-8-6-4-2/h34-49H,3-33,50-51H2,1-2H3 |
InChI-Schlüssel |
BFIWEUOJMQJADE-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCCCCCCOC1=CC=C(C=C1)C(=O)OC2=CC=C(C=C2)OC(=O)CCCCCCCC(=O)OC3=CC=C(C=C3)OC(=O)C4=CC=C(C=C4)OCCCCCCCCCCCCCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-(4-Fluorophenyl)-3-oxa-9-azabicyclo[3.3.1]nonan-7-amine](/img/structure/B12630349.png)
![1H-Pyrrolo[2,3-b]pyridine, 2-[[(2S)-1-methyl-2-pyrrolidinyl]methyl]-1-(phenylsulfonyl)-](/img/structure/B12630352.png)
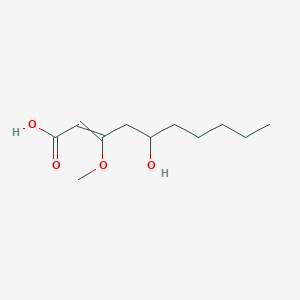
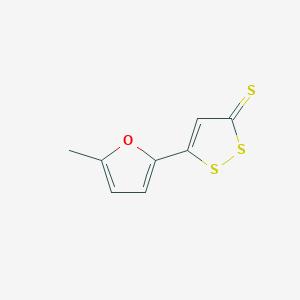
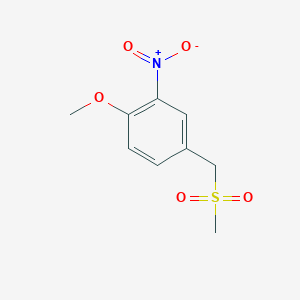
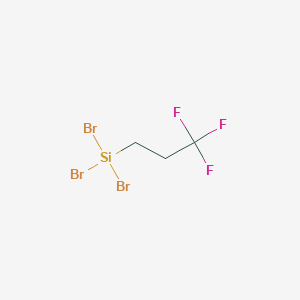
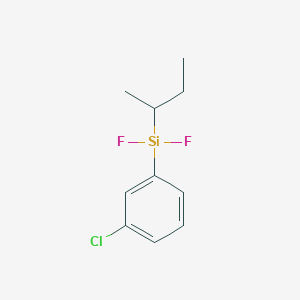
![6-(Pyridin-4-YL)furo[2,3-D]pyrimidin-4-amine](/img/structure/B12630387.png)
![3-(4-Chlorophenyl)-1-hydroxy-4-[(4-methylphenyl)sulfanyl]butan-2-one](/img/structure/B12630394.png)
![8-Fluorotetrazolo[1,5-a]pyridine](/img/structure/B12630417.png)

![N-[2-(Naphthalen-1-yl)prop-2-en-1-yl]-N'-phenylurea](/img/structure/B12630440.png)
![N-(11,12-dimethyl-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,5,10,12-hexaen-6-yl)-N',N'-dimethylpropane-1,3-diamine](/img/structure/B12630447.png)
